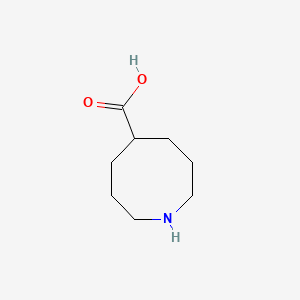
Azocane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocane-5-carboxylic acid is an organic compound characterized by an eight-membered ring structure with a carboxylic acid functional group. This compound is part of the broader class of carboxylic acids, which are known for their wide distribution in nature and their role as intermediates in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azocane-5-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of catalytic oxidation with agents like methanol and carbon monoxide is also prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Azocane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters and amides through nucleophilic acyl substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Ketones and Aldehydes: Formed through oxidation reactions.
Applications De Recherche Scientifique
Azocane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mécanisme D'action
The mechanism of action of azocane-5-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group (-COOH) can form hydrogen bonds, enhancing the compound’s stability and reactivity. In biological systems, it may interact with enzymes and proteins, influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Azocane-5-carboxylic acid can be compared to other carboxylic acids such as:
Formic Acid: A simple carboxylic acid with a single carbon atom.
Acetic Acid: Known for its role in vinegar and as a precursor in chemical synthesis.
Citric Acid: A tricarboxylic acid involved in the citric acid cycle.
Uniqueness: this compound’s eight-membered ring structure distinguishes it from simpler carboxylic acids, providing unique chemical and physical properties that are valuable in various applications .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
azocane-5-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11) |
Clé InChI |
REDKJPXXOWMWEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCCNC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


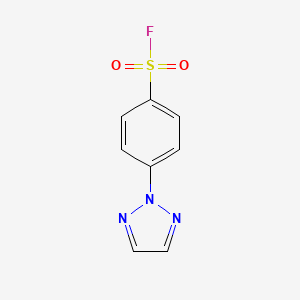
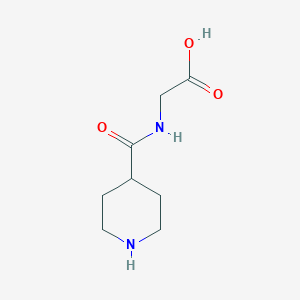
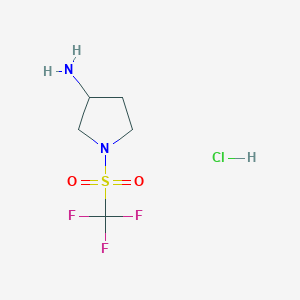
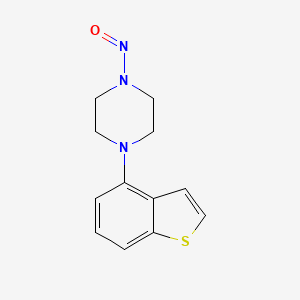
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
amine dihydrochloride](/img/structure/B13514561.png)
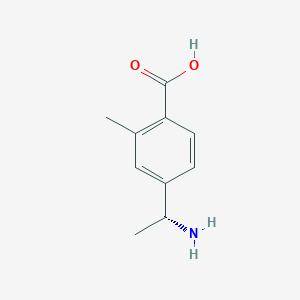
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)
![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)
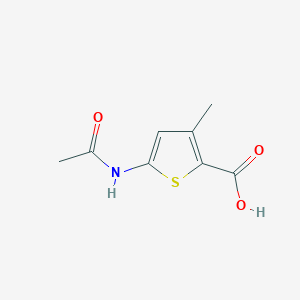
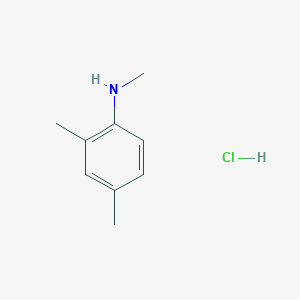
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

